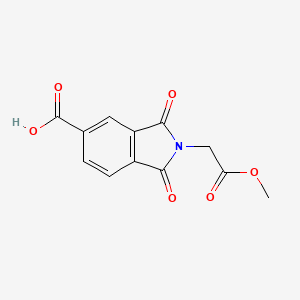
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system. In
作用機序
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide acts as a non-competitive antagonist of the AMPA receptor, which means that it binds to a different site on the receptor than the glutamate neurotransmitter, and blocks the channel pore from opening. This leads to a reduction in the flow of ions across the membrane, and a decrease in the excitatory effects of glutamate on the neuron. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has a higher affinity for the GluA2 subunit of the AMPA receptor, which is important for its selectivity and potency.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects on the central nervous system. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, and to inhibit the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been shown to protect neurons from excitotoxicity, a process by which excessive activation of glutamate receptors leads to cell death.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GluA2 subunit of the AMPA receptor, its ability to block the excitatory effects of glutamate on AMPA receptors, and its potential therapeutic applications for neurological disorders. However, there are also some limitations to its use, including its potential toxicity, its non-specific effects on other ion channels and receptors, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could be used to investigate the role of AMPA receptors in neurological disorders and to develop new therapeutic agents. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide as a tool for investigating the role of AMPA receptors in synaptic plasticity and learning and memory could lead to a better understanding of the mechanisms underlying these processes, and to the development of new treatments for cognitive disorders.
合成法
The synthesis of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide involves several steps, including the reaction of 3,5-dimethylphenylacetonitrile with ethyl oxalyl chloride to form ethyl 3,5-dimethylphenylacetate, which is then reacted with 2-aminoacetophenone to form N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide. The yield of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the use of different solvents and catalysts.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been widely used in scientific research as a tool to study the function of AMPA receptors in the central nervous system. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which can be used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been used to study the effects of drugs and other compounds on AMPA receptor function, as well as to investigate the mechanisms underlying neurological disorders such as epilepsy and stroke.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)19-18(22)15-10-17(21)20-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHIICFLLPZCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)
